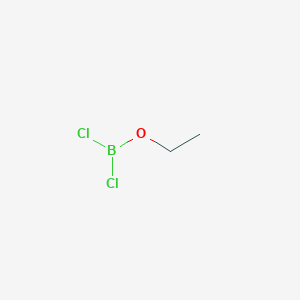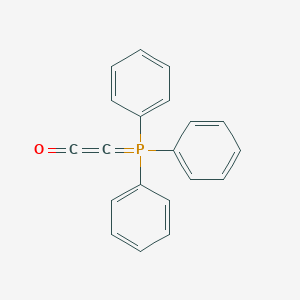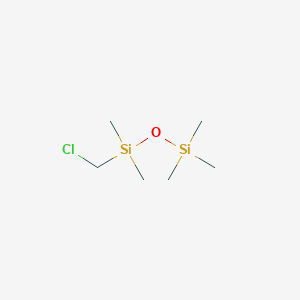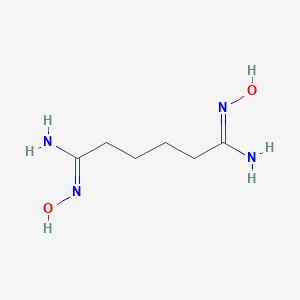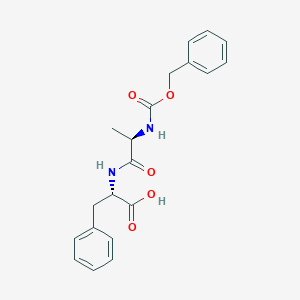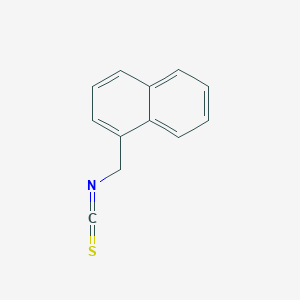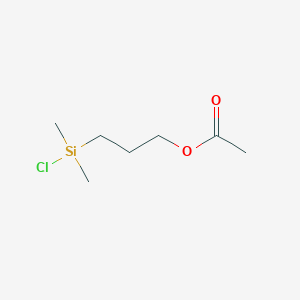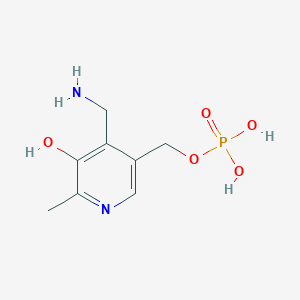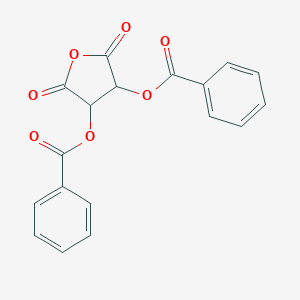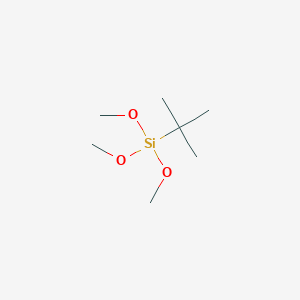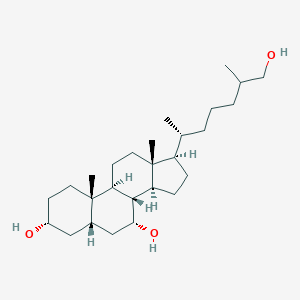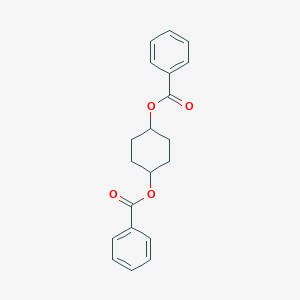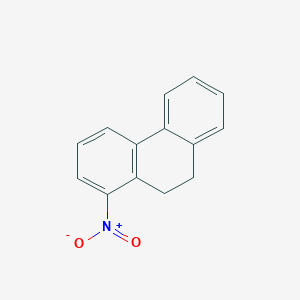
1-Nitro-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-9,10-dihydrophenanthrene, also known as 1-nitrophenanthrene or 1-NPD, is an organic compound with the molecular formula C14H11NO2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. 1-NPD has been widely studied for its potential application in various fields, such as organic electronics, materials science, and biomedicine.
Mécanisme D'action
The mechanism of action of 1-NPD is not fully understood, but it is believed to involve the interaction between the nitro group and biological molecules, such as proteins and nucleic acids. The nitro group can undergo reduction to form a nitroso intermediate, which can react with thiol groups in proteins to form adducts. This can lead to changes in protein structure and function, which may contribute to the biological effects of 1-NPD.
Effets Biochimiques Et Physiologiques
1-NPD has been shown to have a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and oxidative stress. In vitro studies have demonstrated that 1-NPD can induce DNA damage and apoptosis in cancer cells, suggesting its potential as an anticancer agent. However, the cytotoxicity of 1-NPD may also pose a risk to normal cells, highlighting the need for further investigation into its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-NPD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous systems. Additionally, the cytotoxicity of 1-NPD may limit its use in certain experiments, particularly those involving living organisms.
Orientations Futures
There are several future directions for research on 1-NPD. One area of interest is the development of new synthesis methods for 1-NPD and its derivatives, which could lead to the discovery of new materials with novel properties. Another area of interest is the investigation of the biological activity of 1-NPD in vivo, which could provide insight into its potential as a therapeutic agent. Additionally, the use of 1-NPD as a fluorescent probe for imaging biological systems could be further explored, potentially leading to the development of new imaging techniques for biomedical research.
Conclusion
In conclusion, 1-Nitro-9,10-dihydrophenanthrene is a yellow crystalline solid that has been extensively studied for its potential application in various fields, such as organic electronics, materials science, and biomedicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-NPD could lead to the discovery of new materials and therapeutic agents with important applications in science and medicine.
Méthodes De Synthèse
There are several methods for synthesizing 1-NPD, including the nitration of phenanthrene in the presence of nitric acid and sulfuric acid, the reduction of 1-Nitro-9,10-dihydrophenanthrenenthrene with zinc and hydrochloric acid, and the hydrogenation of 1-Nitro-9,10-dihydrophenanthrenenthrene with palladium on carbon. Among these methods, the nitration of phenanthrene is the most commonly used method for synthesizing 1-NPD.
Applications De Recherche Scientifique
1-NPD has been extensively studied for its potential application in various fields, such as organic electronics, materials science, and biomedicine. In organic electronics, 1-NPD has been used as an electron transport material in organic light-emitting diodes (OLEDs) due to its high electron mobility and good stability. In materials science, 1-NPD has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biomedicine, 1-NPD has been investigated for its potential anticancer activity and as a fluorescent probe for imaging biological systems.
Propriétés
Numéro CAS |
18264-77-2 |
|---|---|
Nom du produit |
1-Nitro-9,10-dihydrophenanthrene |
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-7H,8-9H2 |
Clé InChI |
WKLQBGSXGOXPEM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=C2[N+](=O)[O-])C3=CC=CC=C31 |
SMILES canonique |
C1CC2=C(C=CC=C2[N+](=O)[O-])C3=CC=CC=C31 |
Synonymes |
9,10-Dihydro-1-nitrophenanthrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
